Cas no 2229694-24-8 (methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate)

methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate
- 2229694-24-8
- EN300-1782332
-
- インチ: 1S/C8H9N3O4/c1-10-6(3-4-11(13)14)5-7(9-10)8(12)15-2/h3-5H,1-2H3/b4-3+
- InChIKey: KPSKMCPWJKDCTO-ONEGZZNKSA-N
- ほほえんだ: O(C)C(C1C=C(/C=C/[N+](=O)[O-])N(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 211.05930578g/mol
- どういたいしつりょう: 211.05930578g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 89.9Ų
methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1782332-0.05g |
methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate |
2229694-24-8 | 0.05g |
$1212.0 | 2023-09-20 | ||
Enamine | EN300-1782332-5.0g |
methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate |
2229694-24-8 | 5g |
$4184.0 | 2023-05-23 | ||
Enamine | EN300-1782332-0.5g |
methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate |
2229694-24-8 | 0.5g |
$1385.0 | 2023-09-20 | ||
Enamine | EN300-1782332-10.0g |
methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate |
2229694-24-8 | 10g |
$6205.0 | 2023-05-23 | ||
Enamine | EN300-1782332-1g |
methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate |
2229694-24-8 | 1g |
$1442.0 | 2023-09-20 | ||
Enamine | EN300-1782332-1.0g |
methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate |
2229694-24-8 | 1g |
$1442.0 | 2023-05-23 | ||
Enamine | EN300-1782332-2.5g |
methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate |
2229694-24-8 | 2.5g |
$2828.0 | 2023-09-20 | ||
Enamine | EN300-1782332-0.25g |
methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate |
2229694-24-8 | 0.25g |
$1328.0 | 2023-09-20 | ||
Enamine | EN300-1782332-0.1g |
methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate |
2229694-24-8 | 0.1g |
$1269.0 | 2023-09-20 | ||
Enamine | EN300-1782332-5g |
methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate |
2229694-24-8 | 5g |
$4184.0 | 2023-09-20 |
methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate (CAS No. 2229694-24-8): A Comprehensive Overview
Methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate, identified by its CAS number 2229694-24-8, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class, which is renowned for its diverse biological activities and applications in drug development. The structural features of this molecule, particularly the presence of a nitroethenyl group and a carboxylate moiety, contribute to its unique chemical properties and potential therapeutic benefits.
The< strong>1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate molecule has garnered attention due to its potential role in various biochemical pathways. Recent studies have highlighted its significance in the synthesis of novel pharmaceutical agents. The nitroethenyl substituent is particularly noteworthy, as it can participate in nucleophilic addition reactions, making the compound a valuable intermediate in organic synthesis. Additionally, the carboxylate group enhances the molecule's solubility in polar solvents, facilitating its use in solution-based reactions and formulations.
In the realm of drug discovery, pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The< strong>1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate compound, with its unique structural configuration, is being explored for its potential to interact with biological targets and modulate disease-related pathways. Preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation.
The synthesis of< strong>methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate involves multi-step organic reactions, including condensation, nitration, and esterification processes. The nitroethenyl group is typically introduced through a Vilsmeier-Haack reaction or similar methods, which ensure high yield and purity. The subsequent esterification step introduces the carboxylate functionality, enhancing the compound's reactivity and solubility. Advanced synthetic techniques, such as flow chemistry and catalytic processes, have been employed to optimize the production of this compound.
One of the most compelling aspects of< strong>methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate is its potential application in medicinal chemistry. Researchers are investigating its role as a scaffold for designing new drugs with improved efficacy and reduced side effects. The pyrazole core is known for its ability to mimic natural products and biological molecules, making it an ideal platform for drug design. The nitroethenyl group adds an additional layer of functionality, allowing for further chemical modifications and derivatization.
The< strong>CAS number 2229694-24-8 provides a unique identifier for this compound, ensuring accurate documentation and classification in chemical databases. This standardized nomenclature system is crucial for researchers to access relevant information about the compound's properties, synthesis methods, and potential applications. The CAS registry number also facilitates collaboration across international research teams, enabling seamless sharing of data and findings.
In recent years, there has been a growing interest in green chemistry approaches to pharmaceutical synthesis. The production of< strong>methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate has been optimized to minimize waste generation and reduce environmental impact. Solvent-free reactions and biocatalytic methods have been explored as alternatives to traditional synthetic routes. These sustainable practices align with global efforts to promote environmentally friendly chemical processes.
The biological activity of< strong>methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate has been studied in various cellular models. Initial experiments have shown promising results in terms of enzyme inhibition and receptor binding affinity. These findings suggest that the compound may have therapeutic potential in treating conditions such as cancer, inflammation, and infectious diseases. Further preclinical studies are necessary to validate these observations and determine the optimal dosing regimens.
The pharmacokinetic properties of this compound are also under investigation. Researchers are assessing its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it behaves within the body. This information is crucial for developing effective drug formulations and ensuring safety during clinical trials. Advanced computational methods have been employed to predict ADME properties based on the molecular structure of< strong>methyl 1-methyl-5-(2-nitroethenyl)-1H-pyrazole-3-carboxylate.
The future directions for research on< strong>CAS No. 2229694-24-8 include exploring its interactions with other bioactive molecules and evaluating its potential as a lead compound for drug development programs. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these studies and bring new treatments to patients in need. The versatility of this compound makes it a valuable asset in the quest for innovative therapeutic solutions.
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